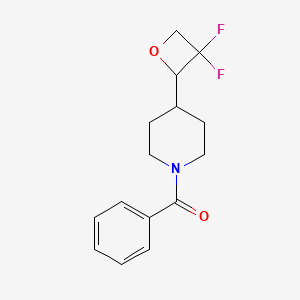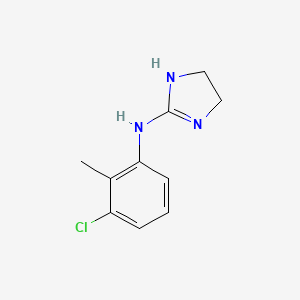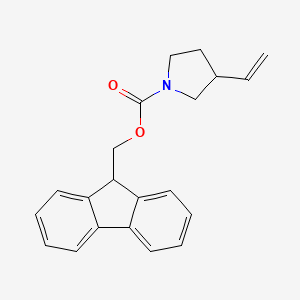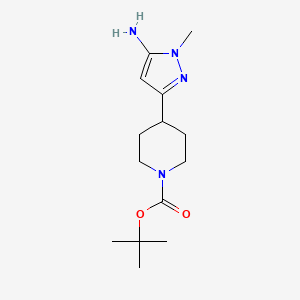
1-Benzoyl-4-(3,3-difluorooxetan-2-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoyl-4-(3,3-difluorooxetan-2-yl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a benzoyl group and a difluorooxetane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzoyl-4-(3,3-difluorooxetan-2-yl)piperidine typically involves the reaction of piperidine with benzoyl chloride in the presence of a base such as sodium hydroxide . The difluorooxetane moiety can be introduced through nucleophilic substitution reactions involving appropriate fluorinated reagents .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-Benzoyl-4-(3,3-difluorooxetan-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Fluorinated reagents for introducing the difluorooxetane moiety.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-Benzoyl-4-(3,3-difluorooxetan-2-yl)piperidine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Benzoyl-4-(3,3-difluorooxetan-2-yl)piperidine involves its interaction with specific molecular targets. The difluorooxetane moiety can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory effects on their activity . This interaction can disrupt normal cellular processes, making the compound useful in therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzoyl-4-piperidone: Similar structure but lacks the difluorooxetane moiety.
3,5-bis((E)-3,4-dimethoxybenzylidene)-1-(4-ethylbenzoyl)piperidin-4-one: Contains a benzoyl group and piperidine ring but with different substituents.
Uniqueness
1-Benzoyl-4-(3,3-difluorooxetan-2-yl)piperidine is unique due to the presence of the difluorooxetane moiety, which can significantly alter its chemical and biological properties compared to similar compounds. This moiety can enhance the compound’s stability, binding affinity, and overall reactivity, making it a valuable molecule for various applications.
Eigenschaften
Molekularformel |
C15H17F2NO2 |
|---|---|
Molekulargewicht |
281.30 g/mol |
IUPAC-Name |
[4-(3,3-difluorooxetan-2-yl)piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C15H17F2NO2/c16-15(17)10-20-13(15)11-6-8-18(9-7-11)14(19)12-4-2-1-3-5-12/h1-5,11,13H,6-10H2 |
InChI-Schlüssel |
AEQYGNQTBNRLJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C2C(CO2)(F)F)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(3-hydroxyphenyl)methyl]guanidine hydrochloride](/img/structure/B15299616.png)


![2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetaldehyde](/img/structure/B15299639.png)
![3-[4-(Piperidine-1-sulfonyl)phenyl]propan-1-amine hydrochloride](/img/structure/B15299640.png)


![1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride](/img/structure/B15299677.png)




